molecular formula C9H14N2O5S B1488350 (2E)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobut-2-enoic acid CAS No. 904766-43-4

(2E)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1488350
CAS RN: 904766-43-4
M. Wt: 262.29 g/mol
InChI Key: QSXFLCPEPGYHRX-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobut-2-enoic acid, also known as 4-MS-PIPBA, is a synthetic organic compound that has been studied for its potential applications in various scientific research areas. 4-MS-PIPBA is an important building block in organic synthesis and has been used in a variety of research studies for its unique reactivity and properties.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • N-Phenylmaleamic Acid : Demonstrates the intramolecular hydrogen bonding capabilities of 4-oxobut-2-enoic acid derivatives, highlighting their planar molecular structures and potential for forming stable crystalline forms useful in material science and pharmaceutical formulations (K. Lo & S. Ng, 2009).

Reactivity and Biological Activity

  • Synthesis of Heterocycles : 4-Oxobut-2-enoic acid derivatives have been utilized in synthesizing heteroaryl-4-oxobut-2-enoic acids, serving as precursors for multifunctional homotryptophan analogues. This illustrates their role in producing compounds with potential therapeutic benefits (D. Berkeš et al., 2007).
  • Hemostatic Activity : Some derivatives were found to have high hemostatic activity with low acute toxicity, suggesting applications in medical treatments related to blood coagulation (N. A. Pulina et al., 2017).

Complex Formation and Materials Science

  • Metal Ion Complexes : Research on the complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), Nd(III), Gd(III), and Er(III) has been conducted. These studies are crucial for developing new materials with potential applications in catalysis, magnetic properties, and electronics (W. Ferenc et al., 2017).

Antimicrobial Activity

  • Antimicrobial Compounds : Synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid and their subsequent antibacterial activity assessment indicates the potential of 4-oxobut-2-enoic acid derivatives in developing new antimicrobial agents (M. El-Hashash et al., 2015).

properties

IUPAC Name

(E)-4-(4-methylsulfonylpiperazin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O5S/c1-17(15,16)11-6-4-10(5-7-11)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXFLCPEPGYHRX-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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